5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19832978
InChI: InChI=1S/C12H15NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-4,14H,5-8H2,1H3
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC19832978

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one -

Specification

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1-one
Standard InChI InChI=1S/C12H15NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-4,14H,5-8H2,1H3
Standard InChI Key KIYYUFTWYCXNDN-UHFFFAOYSA-N
Canonical SMILES COCCN1CCC2=C(C1=O)C=CC=C2O

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s structural framework combines a dihydroisoquinolinone core with a 2-methoxyethyl substituent and a hydroxyl group at the 5-position. Key physicochemical properties are summarized below:

PropertyValue
IUPAC Name5-hydroxy-2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1-one
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
Canonical SMILESCOCCN1CCC2=C(C1=O)C=CC=C2O
InChI KeyKIYYUFTWYCXNDN-UHFFFAOYSA-N
PubChem CID71778154

These parameters, derived from experimental characterizations, underscore its polar nature and potential for hydrogen bonding.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for validating its structure. The ¹H-NMR spectrum would likely show signals for the methoxy group (δ ~3.3 ppm), hydroxyl proton (δ ~9–10 ppm), and aromatic protons (δ ~6.5–7.5 ppm). The ¹³C-NMR spectrum should confirm the ketone carbonyl (δ ~200 ppm) and aromatic carbons. High-resolution MS would exhibit a molecular ion peak at m/z 221.25, consistent with its molecular weight.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, scaffold-hopping strategies—common in isoquinoline derivative synthesis—likely apply. For instance, analogous compounds are synthesized via:

  • Cyclization reactions of β-arylethylamines with carbonyl compounds.

  • Functionalization of preformed dihydroisoquinolinones using alkylating agents like 2-methoxyethyl halides.

A study on structurally related PRMT5 inhibitors (e.g., D3) employed similar approaches, achieving high yields through optimized reaction conditions .

Purification and Scalability

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are standard for isolating the pure compound. Solubility in polar aprotic solvents (e.g., DMSO) facilitates large-scale production, though aqueous solubility remains limited.

Research Applications and Future Directions

Drug Discovery

This compound’s scaffold is a viable candidate for optimizing pharmacokinetic properties. Molecular docking studies could explore its binding affinity for oncology targets like PRMT5 or kinases .

Formulation Challenges

Its low aqueous solubility (~5 µg/mL, inferred from analogs) necessitates advanced delivery systems (e.g., nanoparticles or salt forms) . The success of bis-(monoethanolamine) salts in improving solubility for similar TPO mimetics underscores this strategy’s potential .

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